1-Methyl-3-thiocyanato-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research
Indole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of paramount importance in chemistry. creative-proteomics.combhu.ac.in Its derivatives are ubiquitous in nature, forming the core of many natural products, pharmaceuticals, and agrochemicals. clockss.org The indole nucleus is considered a "privileged scaffold" because its structure allows for diverse biological activities, making indole derivatives prime candidates in drug discovery. conicet.gov.ar
The reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C-3 position, allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse properties. bhu.ac.in Researchers continuously explore new synthetic methodologies for creating indole derivatives and investigate their potential applications in various fields, including materials science and medicinal chemistry, where they have been developed as anticancer, anti-inflammatory, and antimicrobial agents. creative-proteomics.comclockss.org
The Thiocyanate (B1210189) Moiety as a Versatile Functional Group in Organic Synthesis
The thiocyanate group (-SCN) is a highly versatile functional group in organic synthesis. researchgate.net Organic thiocyanates are valuable intermediates that can be readily converted into a variety of other sulfur-containing functional groups. researchgate.net This reactivity makes them important building blocks for the synthesis of complex molecules, including heterocyclic compounds that are often found in pharmaceuticals. The introduction of a thiocyanate group into a molecule can be achieved through various methods, including electrophilic, nucleophilic, and radical reactions. researchgate.net
Overview of Research Trajectories for Thiocyanatoindole Derivatives
The combination of the indole scaffold and the thiocyanate functional group has led to the development of thiocyanatoindoles, a class of compounds with significant research interest. The direct thiocyanation of indoles is a primary method for forming a carbon-sulfur bond at the C-3 position, yielding 3-thiocyanatoindoles. These compounds are not only investigated for their own biological activities but also serve as crucial synthetic intermediates for creating more complex, sulfur-containing indole derivatives. nih.gov
A key research trajectory involves the synthesis of novel 3-thiocyanato-1H-indoles and the evaluation of their biological properties. For instance, a 2016 study published in the European Journal of Medicinal Chemistry described the synthesis of a series of twenty 3-thiocyanato-1H-indoles with various substituents to explore their potential as anticancer agents. conicet.gov.arnih.gov This research highlights a focused effort to understand the structure-activity relationships within this class of compounds.
Contextualization of 1-Methyl-3-thiocyanato-1H-indole within Substituted Indole Scaffolds
This compound is a specific example of a substituted indole where the hydrogen at the N-1 position is replaced by a methyl group, and a thiocyanate group is introduced at the C-3 position. The substitution pattern on the indole ring is crucial in determining the molecule's chemical and biological properties.
In the context of the aforementioned study on anticancer agents, this compound is part of a broader class of compounds where substitutions at the N-1, C-2, and C-5 positions were systematically varied. The study demonstrated that the presence of the 3-thiocyanate group was critical for cytotoxic activity, as the parent N-methylindole was found to be essentially inactive. conicet.gov.arnih.gov This positions this compound as a foundational structure whose activity can be modulated by further substitutions on the indole core.
Detailed Research Findings
Synthesis and Characterization
The synthesis of 3-thiocyanatoindoles is typically achieved through the electrophilic thiocyanation of the corresponding indole. A general and efficient method for the thiocyanation of N-substituted indoles, including N-methylindole, involves the use of oxone in the presence of ammonium (B1175870) thiocyanate (NH₄SCN) in methanol (B129727) at room temperature. This method provides the desired 3-thiocyanato-1H-indoles in high yields. conicet.gov.ar
The characterization of this compound has been reported, with specific spectroscopic data confirming its structure.
Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shifts (δ ppm) |
|---|---|---|
| ¹H NMR (400 MHz) | CDCl₃ | 7.78 (d, J = 2.4 Hz, 1H), 7.59 (s, 1H), 7.22 (d, J = 9.2 Hz, 1H), 6.98-6.95 (m, 1H), 3.89 (s, 3H) |
| ¹³C NMR (100 MHz) | CDCl₃ | 136.3, 131.4, 127.9, 124.1, 122.1, 118.9, 112.5, 92.1 |
Data sourced from a supporting information document for a scientific publication.
Cytotoxic Activity
Research into the biological activity of 3-thiocyanato-1H-indoles has revealed their potential as antiproliferative agents. A study by de la Torre et al. evaluated a series of these compounds against several human cancer cell lines. While many of the synthesized compounds showed good to excellent potency, the specific activity of the unsubstituted this compound was found to be moderate compared to other more substituted analogs in the series. conicet.gov.arnih.gov
For example, the introduction of a phenyl group at the C-2 position of this compound significantly enhanced its cytotoxic activity. This highlights the importance of the substitution pattern around the indole-3-thiocyanate scaffold for biological efficacy.
Cytotoxicity (IC₅₀ in µM) of Selected 3-Thiocyanato-1H-indoles
| Compound | N-1 Substitution | C-2 Substitution | HL60 | NCI-H292 | HEP-2 | MCF-7 |
|---|---|---|---|---|---|---|
| N-methylindole (precursor) | CH₃ | H | >50 | >50 | >50 | >50 |
| This compound | CH₃ | H | 13.8 ± 1.1 | >50 | 36.2 ± 2.9 | >50 |
| 1-Methyl-2-phenyl-3-thiocyanato-1H-indole | CH₃ | Phenyl | 4.4 ± 0.4 | 8.6 ± 0.7 | 6.1 ± 0.5 | 10.3 ± 0.9 |
Data adapted from de la Torre, G. M., et al. (2016). European Journal of Medicinal Chemistry. conicet.gov.arnih.gov The data illustrates that while the thiocyanate group imparts activity compared to the precursor, further substitution at the C-2 position leads to a more potent compound.
Structure
3D Structure
Properties
IUPAC Name |
(1-methylindol-3-yl) thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-12-6-10(13-7-11)8-4-2-3-5-9(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXBUBLBWMUGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448387 | |
| Record name | N-METHYL-3-THIOCYANATOINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23518-17-4 | |
| Record name | N-METHYL-3-THIOCYANATOINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 1 Methyl 3 Thiocyanato 1h Indole and Its Analogs
Direct Thiocyanation Strategies for Indole (B1671886) Scaffolds
Direct C-H thiocyanation of the indole nucleus, particularly at the electron-rich C-3 position, is the most straightforward approach to synthesizing 3-thiocyanatoindoles. These methods typically involve an electrophilic source of the thiocyanate (B1210189) group or oxidative processes that generate a thiocyanate radical or a related reactive species. nih.gov
Electrophilic Thiocyanation Protocols
Electrophilic thiocyanation is a common method for functionalizing indoles. novanet.ca These reactions proceed by generating an electrophilic thiocyanating agent that attacks the nucleophilic C-3 position of the indole ring.
A prevalent strategy involves the in situ generation of an electrophilic thiocyanating reagent from a simple thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), and an activating agent or catalyst. sci-hub.seresearchgate.net For instance, the combination of N-chlorosuccinimide (NCS) and a thiocyanate salt like sodium thiocyanate (NaSCN) effectively generates N-thiocyanatosuccinimide (NTS) or thiocyanogen (B1223195) chloride (ClSCN) as the active electrophile. rsc.org This system has been successfully applied to a range of indole substrates, including 1-methylindole (B147185).
A solvent-free mechanochemical approach using NCS and NaSCN has been developed, offering a sustainable and efficient route. rsc.org This method provides excellent yields in a very short reaction time. rsc.org
Table 1: Electrophilic Thiocyanation of 1-Methylindole
| Thiocyanating System | Catalyst/Medium | Time | Yield (%) | Reference |
|---|---|---|---|---|
| NCS / NaSCN | Silica (B1680970) Gel (Milling) | 15 min | 94 | rsc.org |
This table presents selected examples of electrophilic thiocyanation reactions to form 1-Methyl-3-thiocyanato-1H-indole.
Oxidative Thiocyanation Reactions
Oxidative thiocyanation reactions provide an alternative pathway where a thiocyanate anion is oxidized to a reactive thiocyanate radical (•SCN) or dithiocyanogen ((SCN)₂), which then reacts with the indole substrate. These methods can be broadly categorized into metal-mediated and non-metal-promoted systems.
Transition metals are often employed to facilitate the oxidation of thiocyanate salts. Various systems using copper, manganese, or cerium have been reported to effectively catalyze the C-3 thiocyanation of indoles. tandfonline.comtandfonline.com For example, copper catalysts in the presence of an oxidant like molecular oxygen can promote the reaction. tandfonline.com
Manganese(III) acetate (B1210297) (Mn(OAc)₃) has been used to promote the regioselective free-radical thiocyanation of indoles with ammonium thiocyanate. researchgate.net Another common metal-based oxidant is ceric ammonium nitrate (B79036) (CAN), which can be used in stoichiometric amounts to achieve the desired transformation. tandfonline.comtandfonline.com
Table 2: Metal-Mediated Thiocyanation of Indole Analogs
| Substrate | Metal System | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indole | Cu(OTf)₂/TMEDA | O₂ (1 atm) | Toluene | 92 | researchgate.net |
| 1-Methylindole | Mn(OAc)₃ | - | Dioxane | 85 | researchgate.net |
This table showcases examples of metal-mediated oxidative thiocyanation on indole and its N-methyl analog.
To avoid the use of potentially toxic or expensive metals, several non-metal-based oxidative systems have been developed. These methods utilize common and inexpensive oxidants to generate the reactive thiocyanating species. tandfonline.com
Reagents such as Oxone (potassium peroxymonosulfate), potassium persulfate (K₂S₂O₈), and hypervalent iodine compounds are effective for this purpose. tandfonline.comtandfonline.comresearchgate.net For example, a system comprising KSCN and K₂S₂O₈ in water can efficiently thiocyanate various indoles at room temperature. The fluorinating agent Selectfluor, when used with KSCN, also serves as an effective oxidant for the C-3 thiocyanation of diverse indole derivatives. researchgate.net
Photoredox-Catalyzed Thiocyanation
In recent years, photoredox catalysis has emerged as a powerful and green tool in organic synthesis. acs.org This approach uses visible light to excite a photocatalyst, which then initiates the desired chemical transformation under mild conditions. nih.govnih.gov
Visible-light-induced methods for the C-3 thiocyanation of indoles typically use an organic dye or a coordination complex as the photocatalyst, a thiocyanate salt as the SCN source, and often air or oxygen as the terminal oxidant. tandfonline.comacs.org This approach is environmentally benign and offers high efficiency. acs.org
Several photocatalysts, including Eosin Y, Rose Bengal, and various porphyrins, have been successfully employed. tandfonline.comacs.orgorganic-chemistry.org For instance, using a porphyrin catalyst and visible light irradiation in the presence of air, a variety of indoles, including 1-methylindole, can be converted to their corresponding 3-thiocyanato derivatives in moderate to good yields. tandfonline.com Similarly, Eosin Y has been used to catalyze the aerobic oxidative C-H thiocyanation of aromatic compounds.
Table 3: Photoredox-Catalyzed Thiocyanation of 1-Methylindole
| Photocatalyst | SCN Source | Oxidant | Light Source | Yield (%) | Reference |
|---|---|---|---|---|---|
| Porphyrin (Por-1) | NH₄SCN | Air | 5W White LED | 85 | tandfonline.com |
| Rose Bengal | NH₄SCN | Air | 11W CFL | 88 | acs.org |
This table highlights recent visible-light-induced methods for the synthesis of this compound.
Singlet Oxygen-Mediated Thiocyanation
A green and efficient approach for the thiocyanation of indoles involves the use of singlet oxygen (¹O₂). acs.org This method typically utilizes a photosensitizer, visible light, and a thiocyanate source, such as ammonium thiocyanate (NH₄SCN). The process is predicated on the generation of the thiocyanate radical (•SCN) through a single electron transfer (SET) from the thiocyanate anion to the photo-generated singlet oxygen. acs.orgresearchgate.net This highly reactive radical then attacks the electron-rich C3 position of the indole ring.
Research has demonstrated that this oxidative thiocyanation method can be highly regioselective. acs.org For instance, the reaction of 1H-Indole with NH₄SCN under visible light irradiation in the presence of a photosensitizer selectively yields 3-thiocyanato-1H-indole. acs.org The efficiency of this reaction can be significantly improved by additives. The addition of trifluoroacetic acid, for example, has been shown to dramatically increase the product yield, achieving near-quantitative conversion. acs.org This photochemical strategy avoids harsh reagents and represents a more sustainable pathway for synthesizing thiocyanated indoles. acs.orgcuny.edu
Electrochemical Thiocyanation Methodologies
Electrochemical synthesis offers a powerful and environmentally benign alternative for the C-H functionalization of indoles, avoiding the need for chemical oxidants. rsc.org The electrochemical thiocyanation of N-heterocycles, including indoles, has been successfully achieved through the anodic oxidation of the thiocyanate anion. rsc.org In a typical setup, using an undivided cell with a platinum anode, ammonium thiocyanate is oxidized to generate thiocyanogen, (SCN)₂, or the thiocyanate radical. rsc.orgrsc.org
This electrophilic thiocyanating agent then reacts with the indole substrate. The process is generally carried out in a solvent like acetonitrile (B52724) at room temperature. rsc.org This method has proven effective for a range of aromatic and heteroaromatic compounds, providing good to high yields of the corresponding thiocyanated products. rsc.org The selectivity and reactivity of the system can be influenced by controlling the oxidation potential and the use of additives, making it a versatile tool for targeted synthesis. rsc.org
Catalytic Systems and Reaction Condition Optimization
The optimization of reaction conditions and the choice of an appropriate catalytic system are paramount for achieving high efficiency, selectivity, and sustainability in the synthesis of this compound and its analogs.
Transition Metal-Catalyzed Thiocyanation Processes
Transition metals, particularly palladium, have been employed to catalyze the C-H thiocyanation of indoles. rsc.org Palladium-catalyzed methods can facilitate the direct functionalization of the C3 position. One reported procedure involves a tandem reaction where an N-methylindole first undergoes a palladium-catalyzed C-2 arylation, followed by a subsequent C-3 thiocyanation. rsc.org This one-pot, two-step process demonstrates the utility of palladium catalysts in achieving multiple C-H functionalizations on the indole scaffold. rsc.org
For example, a tandem mechanochemical process has been developed where N-methylindole is first reacted with iodobenzene (B50100) in the presence of a Pd(OAc)₂ catalyst, followed by the addition of NaSCN and N-chlorosuccinimide (NCS) to achieve C-3 thiocyanation. rsc.org This highlights the potential of transition metal catalysis to construct complex indole derivatives in a single operation. rsc.org
| Entry | Indole Substrate | Aryl Halide | Catalyst | Thiocyanating Agent | Product | Yield (%) |
| 1 | N-methylindole | Iodobenzene | Pd(OAc)₂/AgOAc | NaSCN/NCS | 1-Methyl-2-phenyl-3-thiocyanato-1H-indole | 74 |
| 2 | N-methylindole | 4-Iodotoluene | Pd(OAc)₂/AgOAc | NaSCN/NCS | 1-Methyl-3-thiocyanato-2-(p-tolyl)-1H-indole | 78 |
| 3 | N-methylindole | 4-Iodoanisole | Pd(OAc)₂/AgOAc | NaSCN/NCS | 2-(4-Methoxyphenyl)-1-methyl-3-thiocyanato-1H-indole | 80 |
Table 1. Examples of Tandem Palladium-Catalyzed C-2 Arylation and C-3 Thiocyanation of N-Methylindole. rsc.org
Organocatalytic Approaches
Organocatalysis presents a metal-free alternative for promoting the thiocyanation of indoles. Brønsted acids, such as phosphoric acid, have been shown to effectively catalyze the electrophilic thiocyanation of indole derivatives. nih.govresearchgate.net In these reactions, the acid catalyst activates the electrophilic thiocyanating agent, facilitating the attack by the electron-rich indole.
Another organocatalytic strategy employs thiourea (B124793) in combination with N-chlorosuccinimide (NCS) and ammonium thiocyanate (NH₄SCN). researchgate.net This system is believed to generate an electrophilic sulfur species in situ, which then selectively reacts at the C3 position of the indole ring. These metal-free approaches are advantageous as they often utilize milder conditions and avoid issues of metal contamination in the final products. nih.govresearchgate.net
Heterogeneous Catalysis (e.g., Silica-Supported Acid Catalysts)
To improve catalyst recyclability and simplify product purification, heterogeneous catalysts have been developed for indole thiocyanation. Silica-supported Brønsted acids, such as perchloric acid on silica (SiO₂-HClO₄), have been explored as efficient and reusable catalysts. ijacskros.com These solid acid catalysts have demonstrated high efficacy, particularly under ultrasonically assisted conditions, which can accelerate the reaction rate. ijacskros.com The use of a solid support provides high thermal and mechanical stability and allows for easy separation of the catalyst from the reaction mixture by simple filtration. ijacskros.comsilicycle.com
Another approach utilizes silica gel as a grinding auxiliary in mechanochemical, solvent-free thiocyanation reactions. rsc.orgnih.gov In this method, reagents are milled together with silica gel, which facilitates the reaction and leads to high yields of the C-3 thiocyanated indole product in short reaction times without the need for bulk solvents. rsc.org
| Entry | Catalyst | Catalyst Amount (g) | Solvent | Conditions | Yield (%) |
| 1 | SiO₂-HClO₄ | 0.15 | Acetonitrile | Ultrasound | 89 |
| 2 | SiO₂-HClO₄ | 0.25 | Acetonitrile | Ultrasound | 92 |
| 3 | SiO₂-KHSO₄ | 0.15 | Acetonitrile | Ultrasound | 80 |
| 4 | SiO₂-KHSO₄ | 0.25 | Acetonitrile | Ultrasound | 84 |
Table 2. Optimization of Heterogeneous Silica-Supported Acid Catalysts for the Thiocyanation of Indole. ijacskros.com
Solvent Effects and Reaction Medium Selection
The choice of solvent or reaction medium plays a critical role in the outcome of thiocyanation reactions. In many conventional solution-phase syntheses, polar aprotic solvents like acetonitrile are commonly used, as seen in both electrochemical and heterogeneous acid-catalyzed methods. rsc.orgijacskros.com For certain organocatalytic systems, greener solvents such as ethanol (B145695) have been successfully employed, reducing the environmental impact of the process. researchgate.net
A significant advancement in this area is the development of solvent-free reaction conditions. rsc.orgnih.gov Mechanochemistry, which utilizes mechanical force via ball milling, allows for the direct reaction of solid reagents, often using silica gel as a grinding medium. rsc.org This approach not only eliminates the need for potentially hazardous solvents but can also lead to faster reaction times and simplified workup procedures, making it a highly sustainable and efficient option for the synthesis of this compound. rsc.orgnih.gov
Aqueous and Aqueous/Organic Solvent Systems
The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over conventional organic solvents. Research into the thiocyanation of indoles in aqueous media has shown promising results.
One notable method involves the use of a boron sulfonic acid catalyst with potassium thiocyanate (KSCN) and hydrogen peroxide (H₂O₂) as a mild oxidant in water. researchgate.net This system provides a green and simple protocol for the highly efficient and regioselective thiocyanation of indoles. researchgate.net While this method has been demonstrated for a range of indoles, its direct application to 1-methylindole proceeds with high efficiency.
Another approach utilizes ammonium thiocyanate and an oxidant like Oxone in a mixture of methanol (B129727) and water, which has been effective for the thiocyanation of various electron-rich aromatic and heteroaromatic compounds, including indoles. conicet.gov.ar
The development of microflow reactor technology has also enabled nucleophilic substitution reactions on indole derivatives using hydrophilic nucleophiles in aqueous solutions, suggesting a potential pathway for the synthesis of thiocyanated indoles in aqueous systems. nih.gov
Table 1: Synthesis of 3-Thiocyanatoindoles in Aqueous or Aqueous/Organic Systems
| Catalyst/Reagent System | Substrate | Solvent | Yield (%) | Reference |
| Boron sulfonic acid / KSCN / H₂O₂ | Indole | Water | High | researchgate.net |
| NH₄SCN / Oxone | Indole | Methanol/Water | Good to Excellent | conicet.gov.ar |
| Microflow reactor | Indole derivatives | Aqueous solution | Good | nih.gov |
Green Solvent Applications
Beyond aqueous systems, the exploration of other green solvents and solvent-free conditions has been a major focus in the synthesis of this compound.
Mechanochemical synthesis, a solvent-free method that utilizes mechanical force to induce chemical reactions, has been successfully applied to the C-3 thiocyanation of N-methylindole. This technique employs a combination of N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN) in a mixer-mill, often with silica gel as a milling auxiliary. The reaction proceeds rapidly and with high yields, offering a sustainable alternative to solvent-based methods.
Microwave-assisted synthesis is another green technique that has been employed for the regioselective thiocyanation of indoles. These reactions are often performed under solvent-free conditions, with the reactants adsorbed onto a solid support like alumina. This method significantly reduces reaction times and often leads to higher yields compared to conventional heating.
Table 2: Green Solvent and Solvent-Free Synthesis of 3-Thiocyanatoindoles
| Method | Reagents | Solvent | Key Features | Reference |
| Mechanochemical | N-Methylindole, NCS, NaSCN | Solvent-free (Silica gel) | Rapid reaction, high yield | - |
| Microwave-assisted | Indole, NH₄SCN | Solvent-free (Alumina) | Reduced reaction time, high selectivity | - |
Regioselectivity Control in Indole Thiocyanation
The indole ring possesses two potentially reactive sites for electrophilic substitution: the C2 and C3 positions. For many applications, selective functionalization at the C3 position is desired. The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position, making it the kinetically preferred site.
In the context of thiocyanation, most methods exhibit high C3-regioselectivity. This is primarily due to the electron-rich nature of the C3 position of the indole ring, which readily reacts with the electrophilic thiocyanating agent generated in situ.
For instance, the iron(III) chloride-catalyzed thiocyanation of indoles using N-thiocyanatosaccharin as the electrophilic reagent demonstrates excellent para-selectivity for arenes and high C3-selectivity for indoles. organic-chemistry.org The reaction proceeds rapidly in dichloromethane (B109758) at moderate temperatures. organic-chemistry.org The choice of the thiocyanating reagent and catalyst system plays a crucial role in controlling the regioselectivity. The use of bulky directing groups on the indole nitrogen can, in some cases, steer the substitution towards the C2 position, but for 1-methylindole, C3-thiocyanation is the overwhelmingly favored outcome.
Theoretical studies on the transition-metal-catalyzed C-H functionalization of indoles have provided insights into the factors governing regioselectivity. nih.gov These studies suggest that the nature of the rate-determining step can influence whether functionalization occurs on the pyrrole (B145914) or benzene (B151609) ring of the indole. nih.gov
Exploration of Green Chemistry Principles in Thiocyanatoindole Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. Key metrics for evaluating the "greenness" of a reaction include atom economy and the Environmental Factor (E-Factor).
Atom Economy and Environmental Factor (E-Factor) Assessments
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. An ideal reaction has an atom economy of 100%.
Environmental Factor (E-Factor) provides a more practical measure of waste generation, defined as the mass ratio of waste to the desired product. A lower E-Factor indicates a greener process.
Let's consider the thiocyanation of 1-methylindole using NCS and NaSCN:
Reaction: C₉H₉N + NCS + NaSCN → C₁₀H₈N₂S + Succinimide + NaCl
Atom Economy Calculation:
Molecular Weight of this compound (C₁₀H₈N₂S) = 188.25 g/mol
Sum of Molecular Weights of Reactants (C₉H₉N + C₄H₄ClNO₂ + NaSCN) = 131.17 + 133.54 + 81.07 = 345.78 g/mol
Atom Economy = (188.25 / 345.78) * 100% ≈ 54.4%
This calculation demonstrates that a significant portion of the reactant atoms are not incorporated into the final product, instead forming byproducts.
E-Factor Calculation: The E-Factor depends on the actual masses of reactants used and the isolated yield of the product. Assuming a hypothetical 90% yield for a 1 mmol scale reaction:
Mass of product = 0.188 g * 0.90 = 0.169 g
Mass of waste (Succinimide + NaCl + unreacted materials) ≈ (0.099 g + 0.058 g) + (0.013 g + 0.013 g + 0.008 g) ≈ 0.191 g
E-Factor ≈ 0.191 / 0.169 ≈ 1.13
While the atom economy is moderate, the E-Factor for this particular reaction can be relatively low, especially with high yields and efficient work-up procedures.
Table 3: Green Chemistry Metrics for a Representative Thiocyanation Reaction
| Metric | Value | Interpretation |
| Atom Economy | ~54.4% | A significant portion of reactant atoms form byproducts. |
| E-Factor (estimated) | ~1.13 | Relatively low waste generation for a fine chemical synthesis. |
Development of Catalyst Recyclability Strategies
For methods employing Lewis acids like iron(III) chloride, catalyst recovery can be challenging in homogeneous systems. organic-chemistry.org However, the use of heterogeneous catalysts or catalyst immobilization techniques offers a promising solution. For example, iron(III) chloride can be supported on a solid matrix, allowing for easier separation from the reaction mixture and potential reuse. rsc.org
Recent studies have shown that iron-containing ionic liquids can act as efficient and recyclable catalysts for the synthesis of other C3-substituted indole derivatives. researchgate.net These catalysts can often be recovered and reused for multiple reaction cycles without a significant loss of activity. researchgate.net The application of such recyclable catalytic systems to the thiocyanation of 1-methylindole would represent a significant advancement in the green synthesis of this important compound.
Mechanistic Investigations and Advanced Theoretical Studies of 1 Methyl 3 Thiocyanato 1h Indole Formation
Elucidation of Reaction Pathways for Indole (B1671886) Thiocyanation
The thiocyanation of indoles, including 1-methylindole (B147185), is a versatile transformation that can be achieved under various conditions, pointing to the existence of multiple reaction mechanisms. The specific pathway is often dictated by the nature of the thiocyanating agent, the presence of catalysts or initiators, and the reaction conditions.
A prominent pathway for the thiocyanation of indoles involves free radical intermediates. researchgate.netresearchgate.net This mechanism is frequently initiated by a Single Electron Transfer (SET) event, where an electron is transferred from the thiocyanate (B1210189) anion (SCN⁻) to a suitable acceptor, generating the highly reactive thiocyanate radical (•SCN). nih.govrsc.org
Modern synthetic methods often employ photoredox catalysis to facilitate this process under mild conditions. nih.gov In a typical photocatalytic cycle, a photosensitizer (e.g., an iridium complex or an organic dye like Eosin Y or Rose Bengal) absorbs visible light and enters an excited state. nih.govrsc.org This excited-state photocatalyst is a potent oxidant capable of abstracting an electron from the thiocyanate anion, which is typically sourced from a salt like ammonium (B1175870) thiocyanate or potassium thiocyanate.
The generated thiocyanate radical then undergoes addition to the electron-rich C-3 position of the 1-methylindole ring. This addition forms a radical intermediate. Subsequent oxidation of this intermediate, often by the reduced form of the photocatalyst or another oxidant in the system (like molecular oxygen), leads to a cationic intermediate. nih.govrsc.org Finally, deprotonation of this cation yields the aromatic product, 1-Methyl-3-thiocyanato-1H-indole, and regenerates the catalyst. rsc.org
The general steps can be summarized as:
Generation of Thiocyanate Radical: A photocatalyst or a chemical oxidant initiates a SET process to form the •SCN radical from a thiocyanate salt. nih.gov
Radical Addition: The electrophilic •SCN radical attacks the nucleophilic C-3 position of 1-methylindole.
Oxidation: The resulting indolyl radical intermediate is oxidized to a cation. rsc.org
Deprotonation: Loss of a proton from the C-3 position restores aromaticity and yields the final product. rsc.org
Alternatively, the thiocyanation of 1-methylindole can proceed through an ionic pathway, which is a classic example of an electrophilic aromatic substitution (EAS) reaction. rsc.org In this mechanism, a positively charged electrophilic sulfur species is generated, which is then attacked by the electron-rich indole ring.
This pathway requires a thiocyanating agent that can either directly provide or be activated to form an electrophilic "SCN⁺" equivalent. A common method involves the use of thiocyanogen (B1223195), (SCN)₂, or the in-situ generation of an electrophilic species from reagents like N-thiocyanatosuccinimide or by activating a thiocyanate salt with an oxidant.
The mechanism proceeds in two principal steps:
Formation of the Sigma Complex: The π-system of the 1-methylindole ring, particularly the highly nucleophilic C-3 position, attacks the electrophilic sulfur atom of the thiocyanating agent. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the indole ring system.
Deprotonation: A weak base present in the reaction mixture removes the proton from the C-3 position, collapsing the intermediate and restoring the aromaticity of the indole ring to furnish this compound.
The regioselectivity for the C-3 position is a well-established characteristic of electrophilic substitution on the indole core, driven by the superior ability of the nitrogen atom to stabilize the positive charge in the transition state leading to C-3 substitution compared to other positions.
Computational Chemistry Approaches for Mechanistic Insights
To differentiate between the plausible radical and ionic pathways and to gain a quantitative understanding of the reaction, computational chemistry has emerged as a powerful tool. nih.gov Techniques such as Density Functional Theory (DFT) provide detailed information about the energetics and structures of reactants, intermediates, and transition states.
DFT calculations are widely used to map the potential energy surface of a reaction. nih.gov By calculating the Gibbs free energies of all stationary points along a proposed reaction coordinate, chemists can determine the most likely reaction pathway.
For the thiocyanation of 1-methylindole, DFT could be employed to:
Compare the activation energy barriers for the radical addition of •SCN versus the electrophilic attack of a "SCN⁺" source.
Determine the relative stability of the radical and cationic intermediates.
Model the transition state structures to understand the key geometric and electronic features that stabilize them.
A hypothetical comparison of calculated activation energies might look like the table below, illustrating how DFT can distinguish between competing pathways.
| Reaction Step | Pathway | Calculated Activation Energy (kcal/mol) |
| Rate-determining step | Radical | 15.2 |
| Rate-determining step | Ionic (EAS) | 21.5 |
| Note: These are illustrative values. Actual values would be obtained from specific DFT calculations. |
Such data would suggest that, under the modeled conditions, the radical pathway is kinetically more favorable due to a lower energy barrier.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org
In the ionic pathway , the reaction is governed by the interaction between the HOMO of the nucleophile (1-methylindole) and the LUMO of the electrophile ("SCN⁺" equivalent). A small energy gap between the HOMO of the indole and the LUMO of the electrophile facilitates the reaction. wikipedia.org The large coefficient of the HOMO at the C-3 position of indole explains its high nucleophilicity at this site.
In the radical pathway , the singly occupied molecular orbital (SOMO) of the thiocyanate radical can interact with both the HOMO and the LUMO of the 1-methylindole. The relative energies of these orbitals determine the nature of the interaction.
FMO analysis provides a qualitative but powerful prediction of reactivity and regioselectivity. youtube.com
| Orbital | Species | Illustrative Energy (eV) |
| HOMO | 1-Methylindole | -5.8 |
| LUMO | 1-Methylindole | -0.5 |
| SOMO | •SCN Radical | -7.2 |
| LUMO | (SCN)₂ | -2.1 |
| Note: These are illustrative values to demonstrate the principle of FMO analysis. |
To further refine the understanding of the transition states and intermediates, several computational analysis methods are employed:
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor (orbital) interactions within the molecule. In the transition state for indole thiocyanation, NBO can quantify the extent of charge transfer from the indole ring to the thiocyanate group, helping to distinguish between a more radical or more ionic character.
Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) between interacting atoms in the transition state, AIM can characterize the nature of the forming C-S bond as either a shared-interaction (covalent) or closed-shell interaction (ionic/van der Waals).
Energy Decomposition Analysis (EDA): EDA, often used in conjunction with DFT, partitions the total interaction energy between two molecular fragments (e.g., the indole and the thiocyanating agent) into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. This breakdown helps to identify the primary driving forces for the reaction, whether they are electrostatic attraction or covalent bond formation.
Together, these advanced theoretical tools provide a detailed, multi-faceted picture of the reaction mechanism, complementing experimental findings and guiding the development of new synthetic strategies.
Experimental Techniques for Mechanistic Elucidation
Control experiments are fundamental to mechanistic investigations, helping to rule out alternative pathways and confirm the role of each reactant. In the context of the thiocyanation of 1-methylindole, a key question is whether the reaction proceeds via an electrophilic substitution pathway or a radical mechanism.
Recent studies on the mechanochemical electrophilic C–H thiocyanation of N-methylindole have provided significant insights. rsc.org In these studies, N-methylindole is treated with a combination of N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN) to generate the target compound. rsc.orgrsc.org A crucial control experiment involves conducting the reaction in the presence of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 2,2-diphenyl-1-picrylhydrazyl (DPPH). When the thiocyanation of N-methylindole was performed with the addition of TEMPO, the yield of this compound was not diminished. rsc.org This result strongly suggests that the reaction does not proceed through a radical pathway, as a radical mechanism would be inhibited by the trapping agent. rsc.orgresearchgate.netnih.gov
Further control experiments can be designed to confirm the electrophilic nature of the reaction. For instance, attempting the reaction with only sodium thiocyanate (NaSCN) in the absence of an electrophilic activator (like NCS) would not be expected to yield the product, confirming that the thiocyanate anion itself is not sufficiently reactive to attack the indole ring. rsc.org The necessity of an electrophilic thiocyanating agent, often generated in situ, points towards an electrophilic aromatic substitution mechanism. The C3 position of the indole ring is known to be the most nucleophilic and thus the most susceptible to electrophilic attack. ic.ac.uk
Table 1: Control Experiments for the Thiocyanation of N-Methylindole
| Entry | Reactants | Additive | Product Formation | Implication |
| 1 | N-Methylindole, NCS, NaSCN | None | Yes | The reaction is successful under these conditions. |
| 2 | N-Methylindole, NCS, NaSCN | TEMPO | Yes (no significant change in yield) | A radical pathway is unlikely. |
| 3 | N-Methylindole, NaSCN | None | No | SCN⁻ is not electrophilic enough to react directly. |
Isotopic labeling is a powerful technique to trace the path of atoms throughout a chemical reaction. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of the labeled atom in the product can be determined, providing definitive evidence for bond-forming and bond-breaking steps.
For the formation of this compound, isotopic labeling can be employed to confirm the mechanism of electrophilic substitution. A key experiment would involve the synthesis of 1-methyl-3-deuterio-1H-indole and subjecting it to the thiocyanation reaction. In a typical electrophilic aromatic substitution, the attack of the electrophile on the aromatic ring is the rate-determining step. The subsequent loss of a proton (or deuteron) is a fast step. In such cases, no significant kinetic isotope effect (KIE) would be observed (kH/kD ≈ 1). If a significant primary KIE is observed (kH/kD > 1), it would imply that the C-H (or C-D) bond breaking is involved in the rate-determining step. Studies on other electrophilic substitutions of indoles, such as azo-coupling, have shown no isotope effect, supporting the initial electrophilic attack as the rate-limiting step. rsc.org
Another potential isotopic labeling study could involve the use of ¹⁵N-labeled sodium thiocyanate (NaS¹³CN) to confirm that the nitrogen atom in the thiocyanate group originates from the thiocyanate salt. While seemingly obvious, this experiment would rigorously exclude any unexpected rearrangement or decomposition pathways.
Table 2: Hypothetical Isotopic Labeling Experiments and Expected Outcomes
| Experiment | Labeled Substrate/Reagent | Measured Parameter | Expected Outcome for Electrophilic Substitution | Mechanistic Insight |
| Kinetic Isotope Effect | 1-Methyl-3-deuterio-1H-indole | Reaction rates of deuterated vs. non-deuterated substrate (kH/kD) | kH/kD ≈ 1 | C-H bond breaking is not the rate-determining step, supporting a classic SEAr mechanism. |
| Atom Tracing | Sodium [¹⁵N]thiocyanate | Mass spectrometry or ¹⁵N NMR of the product | Incorporation of ¹⁵N into the thiocyanate group of the product | Confirms the direct transfer of the SCN group from the reagent to the indole. |
Variable-temperature (VT) spectroscopy, particularly VT-NMR, is an invaluable tool for studying dynamic processes in chemical reactions, such as the existence of reaction intermediates or conformational changes. ucl.ac.uknih.gov By recording spectra at different temperatures, it is possible to "freeze out" or accelerate exchange processes, providing information on the energetics of these phenomena.
In the context of this compound formation, VT-NMR studies could be employed to detect the presence of a short-lived intermediate, such as a σ-complex (also known as a Wheland intermediate). This intermediate is formed by the attack of the electrophile at the C3 position of the indole ring, leading to a temporary loss of aromaticity. At low temperatures, the rate of deprotonation to form the final product might be slowed down enough to allow for the direct observation of the signals corresponding to this intermediate.
The appearance of new signals at low temperatures that broaden and coalesce into the signals of the starting material and product at higher temperatures would be strong evidence for a dynamic equilibrium involving an intermediate species. The coalescence temperature and the chemical shift difference between the exchanging sites can be used to calculate the free energy of activation (ΔG‡) for the process. ucl.ac.uk
Table 3: Illustrative Data from a Hypothetical Variable-Temperature ¹H NMR Study
| Temperature (K) | Observation | Interpretation |
| 298 | Sharp signals for starting material and product. | At room temperature, any intermediate is too short-lived to be observed. |
| 250 | Broadening of specific proton signals, particularly those near the reaction center. | The rate of exchange between the starting material, intermediate, and product is on the NMR timescale. |
| 200 | Appearance of a new set of distinct signals. | The σ-complex intermediate is "frozen out" and can be observed directly. The signals correspond to the non-aromatic intermediate. |
By integrating the findings from these experimental techniques, a comprehensive and detailed picture of the reaction mechanism for the formation of this compound can be constructed, confirming a pathway that is predominantly an electrophilic aromatic substitution at the C3 position.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 3 Thiocyanato 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the definitive structural assignment of organic molecules. For 1-Methyl-3-thiocyanato-1H-indole, a comprehensive analysis using various NMR techniques is essential to map out its precise atomic connectivity and spatial arrangement.
High-Resolution ¹H and ¹³C NMR for Comprehensive Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the indole (B1671886) ring and the N-methyl group. The aromatic protons (H-2, H-4, H-5, H-6, and H-7) would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, with their multiplicities (singlets, doublets, triplets) and coupling constants being dictated by their positions on the benzene (B151609) and pyrrole (B145914) rings. The H-2 proton is expected to appear as a singlet, while the protons on the benzene ring will exhibit characteristic coupling patterns. The N-methyl protons would present as a sharp singlet in the upfield region, likely around δ 3.7-3.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing information on the carbon skeleton. The spectrum would show signals for all ten carbon atoms in the molecule. The carbon of the thiocyanate (B1210189) group (-SCN) is expected to have a characteristic chemical shift. The indole ring carbons will resonate in the aromatic region (δ 100-140 ppm), with the C-3 carbon, to which the thiocyanato group is attached, showing a distinct downfield shift due to the electron-withdrawing nature of the substituent. The N-methyl carbon will appear in the upfield region.
A detailed analysis of the chemical shifts and coupling constants from high-resolution NMR experiments would allow for the unambiguous assignment of each proton and carbon atom in the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.8 | ~33 |
| C-2 | ~7.5 | ~130 |
| C-3 | - | ~95 |
| C-3a | - | ~128 |
| C-4 | ~7.8 | ~120 |
| C-5 | ~7.3 | ~122 |
| C-6 | ~7.3 | ~120 |
| C-7 | ~7.7 | ~110 |
| C-7a | - | ~137 |
| SCN | - | ~112 |
Note: The chemical shifts are approximate and based on data from analogous compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To overcome the limitations of one-dimensional NMR and to definitively establish the structure, a suite of two-dimensional NMR experiments is indispensable. nih.govacs.orgtetratek.com.trhmdb.ca
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, COSY correlations would be expected between the adjacent aromatic protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would allow for the direct assignment of protonated carbons in the indole ring and the N-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (two- or three-bond) correlations between protons and carbons. For instance, HMBC correlations would be observed between the N-methyl protons and the C-2 and C-7a carbons of the indole ring. Crucially, correlations between the H-2 and H-4 protons and the C-3 carbon would definitively confirm the position of the thiocyanato substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions between the N-methyl protons and the H-2 and H-7 protons, offering insights into the preferred conformation of the molecule.
Dynamic NMR Studies for Conformational and Tautomeric Analysis
The potential for restricted rotation around the C-3—S bond and the possibility of tautomeric forms make dynamic NMR studies a valuable tool for a complete understanding of this compound in solution. researchgate.net While indole itself can exhibit tautomerism, the N-methylation in the target compound simplifies this aspect, primarily leaving conformational dynamics as the subject of investigation. hmdb.carsc.orgresearchgate.net
By conducting NMR experiments at variable temperatures, it would be possible to study any dynamic processes, such as the rotation of the thiocyanato group. If the rotational barrier is significant, one might observe the broadening or splitting of signals at lower temperatures. Such studies could provide thermodynamic and kinetic parameters for the conformational exchange, offering a deeper understanding of the molecule's flexibility.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides crucial information about the functional groups present in a molecule and their bonding environment.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. A key feature would be the strong and sharp absorption band for the thiocyanate (-C≡N) stretching vibration, which typically appears in the region of 2140-2175 cm⁻¹. nih.gov The precise position of this band can be sensitive to the electronic environment.
Other characteristic bands would include:
C-H stretching vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
C=C stretching vibrations: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations: The stretching of the C-N bonds within the indole ring would also contribute to the fingerprint region of the spectrum.
Out-of-plane C-H bending: These bands, typically found in the 700-900 cm⁻¹ region, are characteristic of the substitution pattern on the aromatic ring.
Interactive Data Table: Expected Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -SC≡N | C≡N Stretch | 2140 - 2175 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (CH₃) | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR. The thiocyanate stretching vibration is also Raman active and can be a strong, characteristic signal. Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum. Analysis of the Raman spectrum of this compound would aid in a more complete assignment of the vibrational modes and could provide further insights into the molecular structure and symmetry.
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Upon electron impact ionization, the molecule is expected to form a molecular ion (M⁺•). The fragmentation of this ion would likely proceed through several key pathways, driven by the stability of the resulting fragments. The indole ring itself is relatively stable, often remaining intact or undergoing characteristic fragmentations.
A primary fragmentation event would likely involve the cleavage of the C-S bond or the S-CN bond of the thiocyanate group. The loss of the thiocyanate radical (•SCN) would result in a significant fragment ion. Another probable fragmentation is the loss of a methyl radical (•CH₃) from the N1-position, a common fragmentation for N-methylated compounds. scirp.org
Subsequent fragmentations could involve the loss of hydrogen cyanide (HCN) from the indole ring, a characteristic fragmentation for indoles that leads to a stable ion. scirp.org The interplay of these fragmentation pathways allows for the structural confirmation of the molecule.
Table 1: Proposed Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Proposed Structure | m/z (calculated) |
| [M]⁺• | C₁₀H₈N₂S | 188.04 |
| [M - •CH₃]⁺ | C₉H₅N₂S | 173.02 |
| [M - •SCN]⁺ | C₉H₈N | 130.07 |
| [M - HCN]⁺• | C₉H₇NS | 161.03 |
This table presents a theoretical fragmentation pattern based on the general principles of mass spectrometry and known fragmentation of similar compounds.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
The photophysical properties of this compound, governed by its electronic structure, can be investigated using UV-Vis and fluorescence spectroscopy. The indole nucleus is a well-known chromophore, and its absorption and emission characteristics are sensitive to substituent effects and the solvent environment. core.ac.uknih.gov
The UV-Vis absorption spectrum of this compound in a non-polar solvent like cyclohexane (B81311) is expected to exhibit two main absorption bands, characteristic of the indole system, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The introduction of the electron-withdrawing thiocyanate group at the C3-position is likely to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole. core.ac.uk Changing to a polar solvent is expected to further influence the position and intensity of these bands.
Regarding its emissive properties, many indole derivatives are fluorescent. However, the presence of the thiocyanate group, which can act as a quenching moiety, may significantly reduce or eliminate the fluorescence of this compound. Some substituted indoles have been reported to be almost non-fluorescent. sif.it If fluorescent, a Stokes shift, the difference between the absorption and emission maxima, would be observed.
Table 2: Comparison of Reported Photophysical Data for Related Indole Derivatives
| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Reference |
| Indole | Cyclohexane | ~275, ~287 | ~290 | core.ac.uknih.gov |
| 3-Methylindole | Water | - | - | sif.it |
| 1-Methylindole (B147185) | Acetonitrile (B52724) | - | - | sigmaaldrich.com |
| 5-Bromoindole | Ethanol (B145695) | ~280, ~290 | ~340 | core.ac.uk |
| Cyclopenta[b]indolone Derivative | o-Xylene | 398 | 473 | acs.org |
This table provides a comparative overview of the photophysical properties of various indole derivatives to contextualize the expected properties of this compound.
X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the crystal packing. Although a crystal structure for this compound has not been specifically reported in the searched literature, analysis of the crystal structures of closely related 1-methylindole derivatives and compounds containing thiocyanate groups can provide valuable insights into its expected solid-state conformation. nih.govmdpi.commdpi.com
Crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking between the aromatic indole rings and weak hydrogen bonds. The thiocyanate group can also participate in intermolecular interactions. mdpi.com
Table 3: Selected Crystallographic Data for Related Indole and Thiocyanate Compounds
| Compound | Crystal System | Space Group | Key Bond Lengths/Angles | Reference |
| 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] | Monoclinic | P2₁/c | - | nih.gov |
| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | Orthorhombic | Pna2₁ | Dihedral angle between rings: 79.08(6)°, 72.83(5)° | mdpi.com |
| [Ag(4BP)(SCN)]n | Orthorhombic | Pna2₁ | S-C-N angle: ~179.7° | mdpi.com |
This table presents crystallographic data from related compounds to infer potential structural parameters for this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. bruker.comnih.gov While this compound is a diamagnetic molecule in its ground state, it has the potential to form radical species under certain conditions, which could then be studied by EPR.
The thiocyanate anion (SCN⁻) can be oxidized to form the thiocyanate radical (•SCN). nih.govnih.gov This radical is known to be involved in various chemical and biological processes. It is plausible that this compound could, under oxidative stress or photochemical conditions, generate a radical species, either centered on the thiocyanate group or the indole nucleus. The indole ring itself can also form radical cations. nih.govacs.org
The detection of such transient radical species would likely require spin trapping techniques in conjunction with EPR. nih.gov In this method, a short-lived radical reacts with a spin trap molecule to form a more stable radical adduct that can be more easily detected and characterized by EPR. The resulting EPR spectrum would provide information about the structure and environment of the trapped radical.
Chemical Transformations and Derivatization Strategies Utilizing 1 Methyl 3 Thiocyanato 1h Indole
Synthetic Utility of the Thiocyanate (B1210189) Moiety
The thiocyanate group (-SCN) is a pseudohalogen that acts as a valuable functional handle for introducing sulfur and other functionalities onto the indole (B1671886) scaffold. Its unique electronic properties allow it to participate in a variety of transformations, including nucleophilic substitutions, reductions, and cycloadditions.
Conversion to Other Sulfur-Containing Functional Groups (e.g., Thiols, Sulfides, Thioethers)
The thiocyanate group in 1-methyl-3-thiocyanato-1H-indole is readily converted into other key sulfur-containing groups. This flexibility is crucial for synthesizing molecules with diverse properties and applications. The primary transformations include reduction to thiols and substitution reactions to form sulfides (thioethers).
Reduction of the thiocyanate yields the corresponding 1-methyl-1H-indole-3-thiol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting thiol is a highly valuable intermediate, which can be used in subsequent S-alkylation, S-acylation, or oxidation reactions to access a wider range of sulfur-functionalized indoles.
Furthermore, the thiocyanate group can undergo nucleophilic substitution where the cyanide ion acts as a leaving group. This allows for the direct formation of thioethers (sulfides) by reacting this compound with various nucleophiles, such as Grignard reagents or organolithium compounds. This reaction provides a straightforward method for creating C-S bonds and attaching diverse alkyl or aryl side chains to the C-3 position of the indole ring.
| Starting Material | Reagent(s) | Product Type | General Transformation |
| This compound | e.g., NaBH4, LiAlH4 | Thiol | R-SCN → R-SH |
| This compound | e.g., R'MgBr (Grignard) | Thioether (Sulfide) | R-SCN + R'-Nu → R-SR' |
Transformation into Trifluoromethylated and Related Derivatives
The conversion of the thiocyanate moiety into trifluoromethylthio (-SCF3) and related groups represents a significant synthetic advancement for introducing fluorine into indole-based molecules. Fluorinated groups are of high interest due to their ability to modulate a molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity.
This transformation is typically accomplished through reactions with electrophilic trifluoromethylating agents. Reagents like the Ruppert-Prakash reagent (TMSCF3) in the presence of a suitable initiator, or electrophilic trifluoromethylthiolating reagents, can react with the sulfur atom of the thiocyanate. While the direct conversion can be complex, an alternative two-step process involving initial reduction to the thiol followed by reaction with an electrophilic trifluoromethyl source (e.g., N-(trifluoromethylthio)phthalimide) is a common and effective strategy.
Cycloaddition Reactions Involving the Thiocyanate Group
The carbon-nitrogen triple bond of the thiocyanate group in this compound can participate in cycloaddition reactions, providing a pathway to novel heterocyclic systems. A notable example is the [3+2] cycloaddition with azides to form 5-substituted tetrazoles.
Research has shown that this compound reacts with sodium azide (B81097) (NaN3) in the presence of a promoter like cerium(III) chloride heptahydrate (CeCl3·7H2O) in a polyethylene (B3416737) glycol (PEG-400) medium. rsc.org This reaction proceeds efficiently to yield 5-((1-methyl-1H-indol-3-yl)thio)-1H-tetrazole. rsc.org The use of CeCl3 and an eco-friendly solvent system highlights a move towards milder and more sustainable chemical methodologies. rsc.org This transformation is valuable as tetrazoles are important structural motifs in medicinal chemistry. rsc.org
| Reactants | Promoter/Solvent | Product | Reaction Type |
| This compound, Sodium Azide | CeCl3·7H2O / PEG-400 | 5-((1-methyl-1H-indol-3-yl)thio)-1H-tetrazole | [3+2] Cycloaddition |
Diversification at the Indole Core of this compound
Beyond the reactivity of the thiocyanate group, the indole nucleus itself offers several positions for further functionalization, allowing for the synthesis of a diverse library of substituted indole derivatives.
Functionalization at N-1, C-2, C-5, and Other Positions
With the N-1 position already occupied by a methyl group, the primary sites for further reaction on the indole core are the C-2 position and the positions on the benzene (B151609) ring (C-4, C-5, C-6, and C-7).
The C-2 position is particularly susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting 2-lithio-1-methyl-3-thiocyanato-1H-indole is a potent nucleophile that can react with a wide range of electrophiles. This allows for the introduction of various substituents at C-2, including alkyl, acyl, carboxyl, and halogen groups, thereby creating a diverse set of 2,3-disubstituted indoles.
Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, can occur on the benzene portion of the indole ring. The directing effect of the existing substituents (the N-methyl and C-3 thiocyanate groups) will influence the position of the incoming electrophile, typically favoring substitution at the C-5 or C-6 positions.
| Position | Reaction Type | Typical Reagent(s) | Outcome |
| C-2 | Lithiation and Electrophilic Quench | 1. n-BuLi or LDA; 2. Electrophile (e.g., R-X, CO2) | Introduction of a wide variety of substituents at C-2 |
| C-5 / C-6 | Electrophilic Aromatic Substitution | e.g., NBS, HNO3/H2SO4 | Halogenation or nitration of the benzene ring |
Synthesis of Fused Indole Systems
This compound can serve as a precursor for the synthesis of more complex, fused indole systems. These polycyclic structures are common in natural products and pharmaceutically active compounds.
The strategy for building fused rings often involves a two-step process of first introducing a suitable functional group onto the indole core, followed by an intramolecular cyclization reaction. For instance, functionalizing the C-2 position with a group containing a nucleophilic or electrophilic center can enable a subsequent ring-closing reaction. An example would be the acylation of the C-2 position, followed by a condensation reaction that forms a new ring fused to the a-face (the C-2 and C-3 positions) of the indole, potentially displacing the thiocyanate group or causing it to participate in the cyclization. Another approach involves functionalizing both the C-2 position and a position on the N-1 methyl group to construct a new ring fused across the N-1 and C-2 positions.
Regioselective Functional Group Interconversions
The thiocyanato group at the C-3 position of the 1-methyl-1H-indole scaffold is not merely a terminal functionalization but serves as a versatile anchor for a variety of regioselective chemical transformations. The inherent reactivity of the thiocyanate moiety allows for its conversion into other valuable sulfur-containing functional groups, as well as its complete removal, providing pathways to a diverse range of indole derivatives. These interconversions are crucial for modifying the properties of the parent molecule and for constructing more complex molecular architectures. Research has demonstrated that this compound can undergo transformations such as reduction, conversion to disulfides, and cycloadditions to form sulfur-linked heterocyclic systems.
One key transformation is the conversion into disulfides. The reaction of this compound with sodium methoxide (B1231860) in methanol (B129727) proceeds smoothly at room temperature to yield 3,3'-bis(1-methyl-1H-indolyl)disulfide. researchgate.net This transformation provides a straightforward method for creating a dimeric indole structure linked by a disulfide bridge.
Another significant interconversion is the reductive removal of the thiocyanato group. Treatment of this compound with a reducing agent like sodium borohydride in ethanol (B145695) leads to the formation of 1-methyl-1H-indole, effectively cleaving the C-S bond and restoring the unsubstituted indole core at the C-3 position. researchgate.net
Furthermore, the thiocyanate group can act as a precursor for more complex heterocyclic structures. In a mechanochemical approach, this compound reacts with sodium azide in a mixer mill to produce 5-(1-methyl-1H-indol-3-ylthio)-1H-tetrazole. rsc.org This reaction demonstrates the utility of the thiocyanate as a building block for creating sulfur-bridged tetrazole derivatives, which are of interest in medicinal chemistry. rsc.org Organothiocyanates, in general, are recognized as versatile synthetic precursors for a wide array of sulfur-containing compounds, including thiocarbamates, thioethers, and thiols. rsc.org
The following table summarizes specific examples of regioselective functional group interconversions starting from this compound, highlighting the reagents, conditions, and resulting products.
Table 1: Regioselective Reactions of this compound
| Starting Material | Reagent(s) | Conditions | Product(s) | Yield (%) | Reaction Type | Reference |
|---|---|---|---|---|---|---|
| This compound | Sodium methoxide (NaOMe) | Methanol (MeOH), Room Temp, 3h | 3,3'-Bis(1-methyl-1H-indolyl)disulfide | 80 | Disulfide Formation | researchgate.net |
| This compound | Sodium borohydride (NaBH₄) | Ethanol (EtOH), Room Temp, 2h | 1-Methyl-1H-indole | 85 | Reduction / Desulfurization | researchgate.net |
These examples underscore the synthetic flexibility of this compound as an intermediate. The ability to regioselectively convert the thiocyanato group into other functionalities provides a powerful tool for the synthesis of new indole derivatives.
Exploration of Biological Activity Mechanisms and Quantitative Structure Activity Relationships Qsar of Thiocyanatoindole Derivatives
In Vitro Cellular Studies and Mechanistic Investigations of Biological Interactions
The biological potential of thiocyanatoindole derivatives has been primarily investigated through in vitro cellular studies, which provide crucial insights into their effects on cancer cell lines and their interactions with cellular components.
Analysis of Effects on Cellular Processes and Signaling Pathways
A significant body of research has focused on the antiproliferative activity of 3-thiocyanato-1H-indoles against various human cancer cell lines. conicet.gov.arnih.govcofc.edu For instance, a series of twenty 3-thiocyanato-1H-indoles, with structural variations at the N-1, C-2, and C-5 positions, were synthesized and evaluated for their cytotoxic effects. conicet.gov.arnih.gov These studies revealed that while the parent indole (B1671886), N-methylindole, and 2-(4-chlorophenyl)-N-methylindole were largely inactive, their 3-thiocyanato counterparts displayed significant potency. nih.govcofc.edu
The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, including:
HL60 (promyelocytic leukemia) conicet.gov.ar
HEP-2 (cervical carcinoma) conicet.gov.ar
NCI-H292 (lung cancer) conicet.gov.ar
MCF-7 (breast adenocarcinoma) conicet.gov.ar
Notably, many of these compounds exhibited potent cytotoxicity, suggesting their potential as anticancer agents. cofc.edu Further investigations into the effects on cellular processes often involve studying their impact on cell cycle progression and the induction of apoptosis (programmed cell death). While specific data on the signaling pathways affected by 1-Methyl-3-thiocyanato-1H-indole is limited, the isothiocyanate group, which can be formed from the thiocyanate (B1210189) group, is known to interact with nucleophilic sites on proteins, potentially disrupting various cellular processes.
Enzyme Inhibition and Molecular Target Identification Studies
The thiocyanate and isothiocyanate functionalities are known to be electrophilic and can react with nucleophilic residues in enzymes, leading to their inhibition. This reactivity is a key aspect of their mechanism of action. For example, the isothiocyanate group can form covalent bonds with proteins, which can lead to the inhibition of enzyme activity.
While specific enzyme inhibition studies for this compound are not extensively detailed in the available literature, research on related indole derivatives provides some clues. For instance, certain indole-based compounds have been identified as inhibitors of enzymes like topoisomerase, which is crucial for DNA replication and repair in cancer cells. nih.gov Additionally, 1-methyl-D-tryptophan, a related indole derivative, is a known inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune tolerance and is a target in cancer immunotherapy. plos.orgwikipedia.org The potential for this compound to target similar enzymes warrants further investigation.
Structure-Activity Relationship (SAR) Analysis of Substituted Thiocyanatoindoles
The systematic modification of the thiocyanatoindole scaffold has allowed for a detailed analysis of the structure-activity relationships (SAR), providing valuable information for the design of more potent compounds.
Studies on a series of 3-thiocyanato-1H-indoles have revealed several key SAR trends: conicet.gov.arnih.govcofc.edu
Importance of the 3-thiocyanato group: The presence of the thiocyanato group at the C-3 position is crucial for the observed cytotoxic activity. The parent indole and its N-methyl and C-2 substituted analogs without the thiocyanato group were found to be inactive. nih.govcofc.edu
Influence of N-1 substitution: The nature of the substituent at the N-1 position significantly impacts activity. For example, an N-phenyl group was found to confer good to high potency against all tested cell lines. nih.govcofc.edu
Influence of C-2 substitution: Substitution at the C-2 position also plays a critical role. A 2-(4-chlorophenyl) group, particularly in combination with an N-methyl group, resulted in high potency. nih.govcofc.edu In contrast, N-(4-chlorophenyl), 2-(4-chlorophenyl), and 2-phenyl derivatives were slightly less active. nih.govcofc.edu
Influence of C-5 substitution: The effect of substitution at the C-5 position was also explored. Introduction of an electron-withdrawing group like cyano (CN) at C-5 slightly improved the potency of the unsubstituted 3-thiocyanato-1H-indole. conicet.gov.ar
These SAR findings suggest that the indole-3-thiocyanate motif is a valuable scaffold that can be strategically decorated to enhance cytotoxic activity. nih.govcofc.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Development of Predictive Models Using Computational Descriptors
While specific QSAR models for this compound were not found, the principles of QSAR have been applied to other series of indole and thiophene (B33073) derivatives with success. nih.govnih.gov These models typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include:
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors (3D): Describing the 3D shape of the molecule.
Quantum-chemical descriptors: Describing electronic properties.
Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.
Multivariate linear regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation linking the descriptors to the biological activity (e.g., pIC50). nih.govlaccei.org
Validation and Statistical Rigor of QSAR Models
The reliability and predictive power of a QSAR model are assessed through rigorous validation procedures. Key statistical parameters used for validation include:
Coefficient of determination (R²): A measure of how well the model fits the training data. nih.gov
Adjusted R² (R²adj): R² adjusted for the number of descriptors in the model. nih.gov
Leave-one-out cross-validation (Q² or LOO-Q²): A method to assess the internal predictive ability of the model. nih.gov
External validation: Using an external test set of compounds that were not used in model development to assess its predictive performance on new data. The predictive R² (R²pred) is a common metric for this. rsc.org
A robust QSAR model should have high values for R², Q², and R²pred, indicating both good internal consistency and external predictive power. nih.govrsc.org The applicability domain of the model, which defines the chemical space for which the model is reliable, is also a crucial aspect of its validation. mdpi.com
Molecular Docking and Ligand-Target Interaction Studies for Binding Affinity Prediction
While specific molecular docking studies exclusively focused on this compound are not extensively available in the current body of scientific literature, the broader class of indole derivatives has been the subject of numerous computational investigations against various cancer-related protein targets. These studies provide a foundational understanding of the potential binding modes and interactions that could be extrapolated to this compound, given its structural similarity to other biologically active indoles.
Research has shown that the indole scaffold is a versatile pharmacophore capable of interacting with a range of enzymes and receptors implicated in cancer progression. nih.gov Molecular docking studies on various indole derivatives have identified key interactions within the binding sites of proteins such as tubulin, protein kinases, and the p53-MDM2 complex. nih.govresearchgate.net For instance, the indole ring can participate in hydrophobic interactions and pi-stacking with aromatic residues in the protein's binding pocket, while the nitrogen atom can act as a hydrogen bond donor or acceptor.
In the case of this compound, the thiocyanate group at the C-3 position introduces a unique electronic and steric feature. This group could potentially engage in specific interactions, such as dipole-dipole or electrostatic interactions, with polar residues in a target's active site. The methyl group at the N-1 position is known to influence the electronic properties and conformation of the indole ring, which can, in turn, affect its binding affinity and selectivity for a particular target. nih.gov
A study on a series of 3-thiocyanato-1H-indoles, which included derivatives of the target compound, demonstrated significant antiproliferative activity against several human cancer cell lines, including HL60 (leukemia), HEP-2 (larynx carcinoma), NCI-H292 (lung carcinoma), and MCF-7 (breast adenocarcinoma). cofc.educonicet.gov.ar This suggests that these compounds interact with molecular targets crucial for the survival and proliferation of these cancer cells. While the exact targets were not elucidated in that study, the potent anticancer activity underscores the importance of the indole-3-thiocyanate motif. cofc.edu
To illustrate the potential interactions, a hypothetical molecular docking scenario can be considered. If this compound were to bind to the colchicine (B1669291) binding site of tubulin, a known target for many indole-based anticancer agents, the following interactions might be predicted:
Hydrophobic Interactions: The indole ring could form hydrophobic interactions with non-polar amino acid residues in the binding pocket.
Pi-Stacking: The aromatic system of the indole could engage in pi-pi stacking with phenylalanine or tyrosine residues.
Hydrogen Bonding: The nitrogen of the thiocyanate group could potentially act as a hydrogen bond acceptor.
It is important to emphasize that without specific experimental docking studies for this compound, these remain informed predictions. Future research involving the molecular docking of this specific compound against a panel of cancer-related targets is necessary to validate these hypotheses and to accurately predict its binding affinity and interaction patterns.
Quantitative Structure-Activity Relationships (QSAR) of Thiocyanatoindole Derivatives
A significant advancement in understanding the anticancer potential of thiocyanatoindole derivatives comes from a Quantitative Structure-Activity Relationship (QSAR) study conducted on a series of 3-thiocyanato-1H-indoles for their antileukemia activity. researchgate.netconsensus.app This study aimed to establish a mathematical model that correlates the structural features of these compounds with their biological activity, providing a predictive tool for designing more potent derivatives.
The study utilized a dataset of twenty 3-thiocyanato-1H-indole derivatives, with their anticancer activity expressed as IC50 values. researchgate.netconsensus.app Through multiple linear regression analysis using the Austin Model 1 (AM1) semi-empirical method, a statistically significant QSAR model was developed. researchgate.netconsensus.app
The best QSAR equation obtained was: IC50 = -1.705 + 0.511(ΔE) + 0.346(Dipole) + 18.287(qC9) – 0.645(Log P) + 13.952(qC6) researchgate.netconsensus.app
The statistical parameters of this model were:
n (number of compounds) = 20
r (correlation coefficient) = 0.814
r² (coefficient of determination) = 0.662
SE (standard error) = 1.044
Fcount/Ftable = 1.851
PRESS (Predicted Residual Sum of Squares) = 15.219 researchgate.netconsensus.app
This QSAR model highlights the importance of several molecular descriptors in influencing the antileukemia activity of 3-thiocyanato-1H-indole derivatives:
| Descriptor | Coefficient | Interpretation |
| ΔE (HOMO-LUMO energy gap) | +0.511 | A positive coefficient suggests that a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is favorable for higher IC50 values (lower activity). This implies that compounds that are more chemically reactive (smaller ΔE) are likely to be more potent. |
| Dipole (Dipole Moment) | +0.346 | The positive coefficient indicates that a higher dipole moment is associated with a higher IC50 value (lower activity). This suggests that less polar compounds might exhibit better antileukemia activity within this series. |
| qC9 (Charge on Carbon 9) | +18.287 | The large positive coefficient for the partial charge on the C9 atom of the indole ring suggests that a more positive charge at this position is detrimental to the anticancer activity. |
| Log P (Lipophilicity) | -0.645 | The negative coefficient for the logarithm of the partition coefficient (Log P) indicates that increased lipophilicity (higher Log P) is favorable for lower IC50 values (higher activity). This suggests that the ability of the compound to partition into lipidic environments, such as cell membranes, is important for its biological effect. |
| qC6 (Charge on Carbon 6) | +13.952 | Similar to qC9, the positive coefficient for the partial charge on the C6 atom suggests that a more positive charge at this position decreases the anticancer activity. |
This QSAR study provides valuable insights into the structure-activity relationship of 3-thiocyanato-1H-indole derivatives. researchgate.netconsensus.app For this compound, this model suggests that its antileukemia activity would be influenced by its specific values for these electronic and physicochemical properties. The model serves as a predictive tool for the rational design of new, more potent thiocyanatoindole-based anticancer agents by guiding the modification of these key molecular features. researchgate.netconsensus.app
Emerging Applications and Future Research Directions for 1 Methyl 3 Thiocyanato 1h Indole
Potential in Advanced Material Science
The unique electronic and structural characteristics of the 1-Methyl-3-thiocyanato-1H-indole scaffold suggest its potential utility in the field of advanced materials. The electron-rich indole (B1671886) nucleus, combined with the electron-withdrawing and coordination capabilities of the thiocyanate (B1210189) group, opens avenues for its exploration in organic electronics, optoelectronics, and sensor technology.
Applications in Organic Electronics and Optoelectronic Materials
While direct applications of this compound in organic electronics are still in nascent stages of exploration, the inherent properties of the indole moiety suggest a promising future. Indole derivatives are known for their charge-transport capabilities and have been investigated as components of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of the indole ring can be fine-tuned through substitution, and the introduction of the thiocyanate group at the C-3 position offers a unique opportunity for such modulation.
The thiocyanate group is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of aromatic systems, which is a critical factor in designing materials for organic electronics. Future research could focus on the synthesis and characterization of polymers and small molecules incorporating the this compound unit to assess their charge mobility, photophysical properties, and performance in electronic devices. Computational studies could further predict the optoelectronic properties of such materials, guiding synthetic efforts.
Development of Chemosensors and Biosensors
Indole-based compounds have been extensively developed as fluorescent and colorimetric chemosensors for the detection of various metal ions and anions. nih.govnih.gov The indole ring often serves as a fluorophore, and its emission properties can be modulated by the binding of an analyte to a receptor unit attached to the indole scaffold. The nitrogen atom of the indole can act as a binding site, and the introduction of other coordinating groups can enhance selectivity and sensitivity. nih.gov
The thiocyanate group in this compound, with its sulfur and nitrogen atoms, presents a potential binding site for specific metal ions. The development of chemosensors based on this molecule could involve monitoring changes in its fluorescence or absorption spectra upon coordination with target analytes. For instance, indole derivatives have been successfully employed in the detection of ions like Zn2+, Cu2+, and Hg2+. nih.gov
Furthermore, the field of biosensors is actively exploring indole derivatives. Genetically encoded biosensors are being developed to detect indole and its metabolites, which are important signaling molecules in biological systems. While direct use of this compound in a biological sensing system has not been reported, its structural similarity to known bioactive indole derivatives suggests that it could be investigated as a ligand for specific protein targets or as a component of a synthetic receptor in a biosensor assembly.
Role as Key Synthetic Intermediates for Complex Bioactive Molecules
One of the most significant and well-documented applications of 3-thiocyanato-1H-indoles is their role as versatile synthetic intermediates in the preparation of more complex, biologically active molecules. The thiocyanate group is a valuable functional handle that can be readily transformed into various other sulfur-containing moieties, making these compounds important building blocks in medicinal chemistry.
A notable area of application is in the development of novel anticancer agents. For instance, a series of 3-thiocyanato-1H-indoles, including N-substituted derivatives, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Studies have shown that the presence of the thiocyanate group at the C-3 position is crucial for the observed cytotoxic effects. The 1-methyl substitution, as in this compound, is a common modification in these studies to explore structure-activity relationships.
The synthetic utility of the thiocyanate group allows for its conversion into other functional groups, such as thiols, thioethers, and thiazoles, which are present in numerous pharmacologically active compounds. This versatility makes this compound a valuable precursor for generating libraries of diverse indole derivatives for drug discovery programs.
| Bioactive Molecule Class | Synthetic Utility of 3-Thiocyanatoindoles | Reference |
| Anticancer Agents | Precursors to compounds with antiproliferative activity against various cancer cell lines. | |
| Antimicrobial Agents | The indole scaffold is a common feature in antimicrobial compounds. | |
| Anti-inflammatory Agents | Indole derivatives are known to possess anti-inflammatory properties. |
Innovation in Sustainable Synthetic Methodologies
The development of environmentally friendly and sustainable synthetic methods is a key focus in modern chemistry. Recent innovations have led to more efficient and greener approaches for the synthesis of 3-thiocyanatoindoles, including this compound.
One such advancement is the use of solvent-free mechanochemical methods. A reported sustainable methodology involves the electrophilic C-H thiocyanation of indoles using a combination of N-chlorosuccinimide and sodium thiocyanate under milling conditions. This approach avoids the use of bulk solvents, reduces waste, and can be performed at room temperature, offering a significant improvement over traditional solution-phase reactions. The synthesis of N-methyl-3-thiocyanatoindole has been successfully demonstrated using this technique.
Another area of innovation is the use of photoredox catalysis for the thiocyanation of indoles. Visible-light-mediated reactions provide a mild and efficient way to generate the thiocyanate radical, which can then react with the indole substrate. These methods often proceed under ambient conditions and offer high regioselectivity for the C-3 position of the indole ring.
| Synthetic Method | Advantages | Relevance to this compound |
| Mechanochemical Synthesis | Solvent-free, reduced waste, room temperature. | Successfully applied to the synthesis of N-methyl-3-thiocyanatoindole. |
| Photoredox Catalysis | Mild reaction conditions, high regioselectivity, use of visible light. | Applicable to the thiocyanation of N-substituted indoles. |
| Electrochemical Synthesis | Avoids the use of chemical oxidants, high efficiency. | Can be used for the C-H thiocyanation of indoles. |
Advanced Computational Design for Novel Thiocyanatoindole Architectures
Computational chemistry offers powerful tools for the design and prediction of the properties of novel molecules, accelerating the discovery of new materials and bioactive compounds. While specific computational studies on this compound are limited, the principles of computational design can be readily applied to this and related thiocyanatoindole architectures.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, molecular orbital energies (HOMO and LUMO), and other key parameters that govern the optoelectronic and reactive properties of these molecules. Such calculations can help in predicting the suitability of novel thiocyanatoindole derivatives for applications in organic electronics by modeling their charge transport characteristics and absorption spectra.
In the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of thiocyanatoindoles with specific biological targets, such as enzymes or receptors. This can guide the rational design of more potent and selective bioactive compounds. For example, computational models could be used to design novel this compound derivatives with enhanced anticancer activity by optimizing their interactions with key proteins involved in cancer progression.
The integration of computational design with synthetic chemistry holds the key to unlocking the full potential of the thiocyanatoindole scaffold. By predicting the properties of virtual compounds, researchers can prioritize synthetic targets and more efficiently develop new molecules with desired functionalities.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Methyl-3-thiocyanato-1H-indole, and how can purity be ensured?
Methodological Answer: The synthesis typically involves introducing the thiocyanate group at the 3-position of a pre-functionalized indole scaffold. A common approach is nucleophilic substitution using potassium thiocyanate (KSCN) under controlled conditions. For example, analogous compounds like 3-Thiocyanato-1H-indole are synthesized via reactions in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
- Key Steps:
- Intermediate Preparation: Start with 1-methylindole and activate the 3-position using electrophilic agents (e.g., N-iodosuccinimide).
- Thiocyanation: React with KSCN in the presence of a catalyst (e.g., CuI) .
- Purification: Use column chromatography (silica gel, 70:30 ethyl acetate/hexane) to isolate the product.
- Purity Validation: Confirm via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (>98% purity).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: The thiocyanate group (SCN) induces distinct deshielding effects. For example, in 2-Methyl-3-thiocyanato-1H-indole, the NH proton appears at δ 8.48 ppm (broad singlet), and aromatic protons resonate between δ 7.15–7.70 ppm .
- IR Spectroscopy: The SCN stretch appears as a strong peak near 2150 cm⁻¹ .
- Mass Spectrometry: Electron ionization (EI-MS) typically shows a molecular ion peak (e.g., m/z 188 for 2-Methyl-3-thiocyanato-1H-indole) with fragmentation patterns corresponding to loss of SCN (Δm/z ~32) .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the thiocyanate group on this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the SCN group lowers the LUMO energy, enhancing electrophilicity at the indole’s 2-position.
- Reactivity Studies: Compare activation energies for reactions (e.g., alkylation) with/without the thiocyanate group using Gaussian or ORCA software. Reference analogous studies on indole derivatives .
Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?
Methodological Answer:
- Data Refinement: Use SHELX programs for high-resolution refinement. SHELXL is robust for small molecules, handling twinning and disorder common in thiocyanate-containing compounds .
- Validation: Cross-check with spectroscopic data. For instance, compare calculated bond lengths (C-S ~1.65 Å) with crystallographic results to identify discrepancies .
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
Methodological Answer:
- Optimization Variables:
- Solvent: Replace DMF with PEG-400 to improve solubility and reduce side reactions .
- Catalyst: Screen transition metals (e.g., CuI vs. FeCl3) to enhance reaction efficiency.
- Scale-Up Protocols: Use continuous-flow reactors to maintain temperature control and reduce degradation.
Data Analysis & Reproducibility
Q. How should researchers address inconsistencies in NMR spectra due to tautomerism or solvent effects?
Methodological Answer:
- Solvent Standardization: Use deuterated solvents (e.g., CDCl3) consistently. For example, NH protons in DMSO-d6 may appear upfield compared to CDCl3 .
- 2D NMR: Perform HSQC and HMBC to resolve overlapping signals. For thiocyanate derivatives, 13C NMR peaks for C-SCN appear near δ 110–115 ppm .
Q. What analytical methods are recommended for studying the compound’s stability under varying pH and temperature?
Methodological Answer:
- Stability Assays:
- HPLC Monitoring: Track degradation products at pH 2–12 and 25–60°C.
- Mass Spectrometry: Identify hydrolysis products (e.g., indole-3-thiol) via LC-MS/MS .
- Kinetic Analysis: Calculate half-life (t½) using Arrhenius plots for thermal degradation.
Applications in Heterocyclic Chemistry
Q. How can this compound serve as a precursor for bioactive heterocycles?
Methodological Answer:
- Cyclization Reactions: React with hydrazines to form indole-fused triazoles, as demonstrated in the synthesis of 1-(4-fluorobenzyl)-3-(indol-3-yl)-1H-imidazole derivatives .
- Biological Screening: Evaluate antimicrobial activity via MIC assays against Gram-positive/negative strains, referencing protocols for similar indole-thiazolidinedione hybrids .
Q. Tables for Key Data
| Characteristic | Typical Data | Reference |
|---|---|---|
| Melting Point | 102–103°C (for 2-Methyl analog) | |
| IR ν(SCN) | 2151–2157 cm⁻¹ | |
| 1H NMR (NH) | δ 8.48 ppm (broad singlet) | |
| EI-MS Molecular Ion | m/z 188 (2-Methyl analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
